molecular formula C24H19N3O3 B12023811 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide CAS No. 341951-40-4

2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12023811
CAS No.: 341951-40-4
M. Wt: 397.4 g/mol
InChI Key: OEZSHVWEEGWNGQ-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features an anthracene moiety, a hydrazinyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives, followed by acylation with 3-methoxyphenyl isocyanate. The reaction conditions often require the use of solvents like ethanol or methanol and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Anthracen-9-ylmethylene)hydrazine: Lacks the methoxyphenyl and oxoacetamide groups.

    N-(3-methoxyphenyl)-2-oxoacetamide: Lacks the anthracenyl and hydrazinyl groups.

    Anthracene-9-carbaldehyde: Lacks the hydrazinyl and methoxyphenyl groups.

Uniqueness

2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

341951-40-4

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide

InChI

InChI=1S/C24H19N3O3/c1-30-19-10-6-9-18(14-19)26-23(28)24(29)27-25-15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

OEZSHVWEEGWNGQ-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.